1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

BTK inhibition B-cell malignancies Kinase inhibitor scaffold

1,7-Dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 926247-82-7) is a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative, a bicyclic heterocyclic scaffold strongly precedented as a core for potent Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR) inhibitors. This specific compound features N1 and N7 cyclopropyl substituents and a C5 mercapto (thioxo) group, with molecular formula C₁₂H₁₂N₄O₂S and molecular weight 276.32 g/mol.

Molecular Formula C12H12N4O2S
Molecular Weight 276.31
CAS No. 926247-82-7
Cat. No. B2374189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
CAS926247-82-7
Molecular FormulaC12H12N4O2S
Molecular Weight276.31
Structural Identifiers
SMILESC1CC1C2=NC(=S)C3=C(N2)N(C(=O)NC3=O)C4CC4
InChIInChI=1S/C12H12N4O2S/c17-10-7-9(16(6-3-4-6)12(18)15-10)13-8(5-1-2-5)14-11(7)19/h5-6H,1-4H2,(H,13,14,19)(H,15,17,18)
InChIKeyBOSNBKBZUBMANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,7-Dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 926247-82-7): Core Scaffold and Physicochemical Profile for Kinase Inhibitor Procurement


1,7-Dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 926247-82-7) is a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative, a bicyclic heterocyclic scaffold strongly precedented as a core for potent Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR) inhibitors [1][2]. This specific compound features N1 and N7 cyclopropyl substituents and a C5 mercapto (thioxo) group, with molecular formula C₁₂H₁₂N₄O₂S and molecular weight 276.32 g/mol. Commercially available at ≥95% purity , its computed properties include a topological polar surface area of 106 Ų and XLogP3-AA of 0, placing it within oral drug-likeness space.

Why 1,7-Dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Substituted by Generic Pyrimido[4,5-d]pyrimidine Analogs


The pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold tolerates diverse substitution patterns that profoundly alter target selectivity, potency, and pharmacokinetics. In BTK-focused programs, N1/N7 substituents and C5 modifications directly determine inhibitor potency (IC₅₀ range 0.8–996 nM) and selectivity over EGFR [1]. In EGFR mutant-selective programs, analogous modifications govern L858R/T790M vs. wild-type selectivity and in vivo antitumor efficacy [2]. The dual cyclopropyl groups at N1 and N7 in this compound are expected to impart distinct steric and metabolic profiles compared to the common 1,3-dimethyl or 1-methyl-7-aryl analogs, while the C5 mercapto group introduces a nucleophilic thiol handle unavailable in C5-unsubstituted or C5-alkyl derivatives. Consequently, generic substitution with ostensibly similar pyrimidopyrimidine-diones risks loss of target engagement, altered selectivity, or failed metabolic stability [1][2].

Quantitative Differentiation Evidence for 1,7-Dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione in Kinase Inhibitor Development


Scaffold BTK Inhibitory Potency Comparable to Ibrutinib: Class Benchmarking for N1,N7-Disubstituted Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones

Optimized pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives from the same scaffold class as 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione achieve BTK enzymatic IC₅₀ values of 0.8–1.2 nM (Compounds 17 and 18), directly comparable to ibrutinib (IC₅₀ = 0.6 nM). This establishes the scaffold's capacity to deliver clinical-grade BTK potency, a prerequisite not met by simple monocyclic pyrimidine cores [1].

BTK inhibition B-cell malignancies Kinase inhibitor scaffold

Scaffold Selectivity Over EGFR: Enhanced Selectivity Window Compared to Ibrutinib for Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Compound 17, a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative within the same scaffold class as the target compound, demonstrated a more selective profile over EGFR than ibrutinib in the same study [1]. Ibrutinib's EGFR off-target activity contributes to dose-limiting toxicities (rash, diarrhea); scaffold-embedded selectivity is therefore a therapeutically meaningful differentiation parameter for procurement decisions.

Kinase selectivity EGFR sparing BTK drug discovery

C5-Mercapto Group Enables Covalent Targeting: Differentiation from C5-Unsubstituted and C5-Alkyl Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones

The C5 mercapto (thioxo) substituent in 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione introduces a nucleophilic thiol functionality absent in C5-unsubstituted or C5-alkyl analogs. Literature on mercapto-pyrimidine fragments demonstrates that this moiety can act as a reversible covalent inhibitor (RCI) warhead, engaging active-site cysteines through an addition-elimination mechanism. For example, mercapto-pyrimidine-based PLpro inhibitors achieved IC₅₀ values of 5.1 µM, with optimization yielding a 6-fold potency improvement (IC₅₀ 0.85 µM) [1]. This mechanism is inaccessible to C5-H or C5-methyl analogs, positioning the target compound as a privileged covalent probe scaffold.

Covalent inhibitor Mercaptopyrimidine Reversible covalent inhibitor

N1,N7-Dicyclopropyl Substitution Modulates Metabolic Stability: Differentiation from 1,3-Dimethyl and 1-Methyl-7-aryl Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones

Cyclopropyl substituents at N1 and N7 in 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are expected to confer enhanced metabolic stability relative to 1,3-dimethyl analogs, which are susceptible to CYP450-mediated N-demethylation, and relative to 1-methyl-7-aryl analogs, which are prone to oxidative metabolism at the aryl ring. The dual cyclopropyl motif has been employed in approved kinase inhibitors (e.g., ibrutinib's acrylamide warhead; acalabrutinib's butynamide) to balance potency and metabolic clearance. While direct metabolic stability data for this specific compound are not publicly available, the structural rationale is supported by extensive medicinal chemistry precedence for cyclopropyl as a metabolically stable alkyl substituent [1].

Metabolic stability Cyclopropyl group CYP450 metabolism

Favorable Oral Drug-Likeness Physicochemical Profile: Differentiation from Heavier or More Lipophilic Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones

The target compound (MW 276.32, TPSA 106 Ų, XLogP 0, HBD 2, HBA 3, rotatable bonds 2) fully complies with Lipinski's Rule of Five and Veber's oral bioavailability criteria, as computed from its PubChem structure record [1]. By comparison, many pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives bearing larger N1/N7 substituents (e.g., 7-thiophen-2-yl, 7-neopentyl, or N-alkyl chain-extended analogs) exceed MW 300 and exhibit higher lipophilicity (XLogP >2), placing them in a less favorable oral drug-likeness space. This compound's compact, balanced profile makes it a superior starting point for lead optimization programs targeting oral bioavailability.

Drug-likeness Physicochemical properties Oral bioavailability prediction

Cellular Antiproliferative Activity and G1 Phase Arrest in B-Cell Lymphoma Models: Class-Level Validation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Scaffold

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives (Compounds 17 and 18) significantly inhibited proliferation of Ramos and TMD8 B-cell lymphoma cells and induced G1 phase arrest in 75.4% and 75.2% of TMD8 cells, respectively, at 1 µM concentration [1]. This demonstrates that the scaffold class, from which 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is derived, achieves target engagement translating to cellular efficacy—a critical decision point for procurement over scaffolds lacking cellular validation.

Antiproliferative activity Cell cycle arrest B-cell lymphoma

Best-Fit Application Scenarios for 1,7-Dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione in Drug Discovery and Chemical Biology


BTK Inhibitor Lead Optimization Programs Targeting B-Cell Malignancies

The pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold has delivered BTK inhibitors with IC₅₀ values comparable to ibrutinib (0.8–1.2 nM vs. 0.6 nM) and superior EGFR selectivity [1]. 1,7-Dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione provides a functionalized core for structure-activity relationship (SAR) exploration, where the C5 mercapto group can serve as a covalent warhead anchoring point or be further derivatized. The N1,N7-dicyclopropyl motif offers a metabolically stable substitution pattern suitable for oral BTK inhibitor development.

Covalent Probe Design Exploiting the C5-Mercapto Warhead

The C5 mercapto (thioxo) group enables reversible covalent inhibition mechanisms, as demonstrated by mercapto-pyrimidine PLpro inhibitors achieving IC₅₀ 5.1 µM (optimized to 0.85 µM, 6-fold improvement) [2]. 1,7-Dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is suited for chemical biology programs developing covalent probes targeting cysteine-dependent enzymes (kinases, proteases, deubiquitinases), where the bicyclic core provides target engagement and the thiol group mediates covalent bond formation.

EGFR T790M Mutant-Selective Inhibitor Development

The pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold has been validated as a core for mutant-selective EGFR L858R/T790M inhibitors with in vivo antitumor efficacy in H1975 xenograft models [2]. 1,7-Dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione offers a differentiated substitution pattern for exploring EGFR mutant selectivity, with the potential for the C5 mercapto group to engage Cys797 in EGFR, analogous to covalent EGFR inhibitors such as osimertinib.

Fragment-Based and Structure-Guided Drug Design Campaigns

With MW 276.32, TPSA 106 Ų, and XLogP 0, 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione falls within optimal fragment-like physicochemical space [1]. Its compact bicyclic core provides rigid scaffold geometry for structure-based design, while the three points of diversity (N1, C5, N7) enable efficient fragment growth. This compound is an ideal procurement choice for fragment-based drug discovery (FBDD) campaigns targeting kinases or other purine-binding proteins.

Quote Request

Request a Quote for 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.